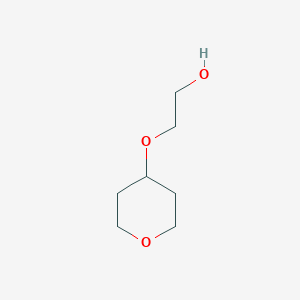

2-(Oxan-4-yloxy)ethan-1-ol

Descripción general

Descripción

It is commonly used as a solvent, a flavoring agent, and a precursor in the synthesis of various chemicals. The compound has gained attention for its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yloxy)ethan-1-ol typically involves the reaction of tetrahydrofuran with ethylene oxide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-(Oxan-4-yloxy)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

2-(Oxan-4-yloxy)ethan-1-ol serves as a versatile solvent in various chemical reactions. It is particularly useful in synthesizing organic compounds due to its ability to dissolve a wide range of reactants without participating in the reactions themselves.

| Application | Description |

|---|---|

| Solvent | Used in organic synthesis to dissolve reactants |

| Precursor | Acts as a starting material for producing derivatives |

Biology

In biological research, this compound has been investigated for its potential antimicrobial and antifungal properties. Studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further exploration in therapeutic applications.

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi |

| Antifungal | Potentially effective against fungal infections |

Medicine

The compound's unique properties have led to its exploration as a drug delivery agent. Its ability to interact with biological systems makes it suitable for developing formulations that enhance drug solubility and stability.

| Medical Application | Potential Use |

|---|---|

| Drug Delivery | Enhances solubility and stability of drugs |

| Therapeutic Agent | Investigated for potential therapeutic effects |

Industry

In industrial applications, this compound is utilized in the production of polymers, resins, and other chemicals. Its low toxicity and mild odor make it an attractive option for various manufacturing processes.

| Industrial Use | Description |

|---|---|

| Polymer Production | Used as a monomer or additive in polymerization reactions |

| Resin Manufacturing | Serves as a component in resin formulations |

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound was tested at various concentrations, revealing a dose-dependent response that indicates its potential as an antimicrobial agent .

Case Study 2: Drug Delivery Systems

Research focused on formulating drug delivery systems utilizing this compound showed enhanced bioavailability of poorly soluble drugs. The compound was incorporated into lipid-based formulations, leading to improved absorption rates in preclinical models .

Mecanismo De Acción

The mechanism of action of 2-(Oxan-4-yloxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparación Con Compuestos Similares

Similar Compounds

Tetrahydrofuran: A related compound used as a solvent and a precursor in organic synthesis.

Ethylene Glycol: Another similar compound with applications in antifreeze and as a precursor in polymer production.

Uniqueness

2-(Oxan-4-yloxy)ethan-1-ol is unique due to its combination of properties, including its mild odor, low toxicity, and versatility in various chemical reactions. Its potential therapeutic and environmental applications further distinguish it from other similar compounds .

Actividad Biológica

2-(Oxan-4-yloxy)ethan-1-ol, also known as an ether derivative of ethylene glycol with a tetrahydrofuran ring, has garnered attention for its potential biological activities. This article explores its biological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a hydroxyl group (-OH) linked to an ethylene glycol moiety, contributing to its solubility and reactivity. The oxane ring enhances stability, which is significant for its biological interactions.

Biological Activity

1. Enzyme Inhibition:

Research indicates that this compound may inhibit acetyl-CoA carboxylase (ACC), an enzyme crucial in fatty acid metabolism. This inhibition is relevant for metabolic disorders and obesity management, as it can lead to decreased fatty acid synthesis and improved insulin sensitivity .

2. Anti-Cancer Properties:

Compounds structurally similar to this compound have shown pro-apoptotic effects in various cancer cell lines. Preliminary studies suggest that this compound may also exhibit anti-cancer properties, potentially making it a candidate for further investigation in oncology.

The primary mechanism involves the interaction with metabolic enzymes, particularly those involved in lipid metabolism. By inhibiting ACC, the compound alters lipid biosynthesis pathways, which can lead to significant physiological changes in treated organisms.

Table 1: Summary of Biological Activities

Case Study: ACC Inhibition in Animal Models

In a study examining the effects of ACC inhibitors, including derivatives related to this compound, researchers found a dose-dependent decrease in fatty acid synthesis in rats fed a high-fat diet. The study reported improvements in insulin sensitivity and reductions in hepatic triglycerides, demonstrating the compound's potential utility in metabolic disease management .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for efficiency. Novel synthetic routes have been developed to enhance yield and reduce costs, making this compound more accessible for research and potential pharmaceutical applications.

Propiedades

IUPAC Name |

2-(oxan-4-yloxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c8-3-6-10-7-1-4-9-5-2-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZECSOMGRCGVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.